molecular formula C15H14O2S B6402172 2-Methyl-3-(4-methylthiophenyl)benzoic acid CAS No. 1261927-04-1

2-Methyl-3-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402172
CAS No.: 1261927-04-1
M. Wt: 258.3 g/mol
InChI Key: QLGSAMUARHFWHJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C15H14O2S It is a derivative of benzoic acid, featuring a methyl group and a methylthiophenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Methyl-3-(4-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(4-methylthiophenyl)benzoic acid: Similar structure with a methoxy group instead of a methyl group.

    3-Methyl-4-(2-methylthiophenyl)benzoic acid: Similar structure with different positions of the methyl and thiophenyl groups.

Uniqueness

2-Methyl-3-(4-methylthiophenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-13(4-3-5-14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGSAMUARHFWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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